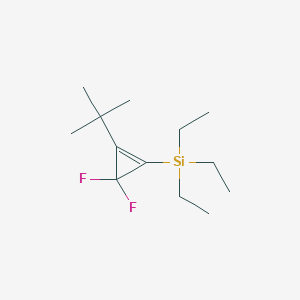
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane is a chemical compound that features a cyclopropene ring substituted with tert-butyl and difluoromethyl groups, along with a triethylsilyl group
準備方法
The synthesis of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl cyclopropene and triethylsilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture from interfering with the reaction. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction. Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are often employed to deprotonate the starting materials and initiate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups. Common reagents include halides like bromine (Br2) or iodine (I2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanone derivatives, while substitution reactions can produce a variety of functionalized cyclopropenes.
科学的研究の応用
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with enzymes and proteins to understand its effects on biological systems.
Medicine: It is explored for its potential use in drug development. The compound’s ability to modify biological targets makes it a candidate for designing new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoromethyl group can form strong hydrogen bonds with active sites, while the triethylsilyl group provides steric hindrance that affects binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane can be compared with similar compounds such as:
tert-Butylcyclopropene: Lacks the difluoromethyl and triethylsilyl groups, making it less versatile in chemical reactions.
Difluorocyclopropane: Does not have the triethylsilyl group, which affects its reactivity and stability.
Triethylsilylcyclopropene: Lacks the difluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and industrial applications.
特性
CAS番号 |
647832-22-2 |
|---|---|
分子式 |
C13H24F2Si |
分子量 |
246.41 g/mol |
IUPAC名 |
(2-tert-butyl-3,3-difluorocyclopropen-1-yl)-triethylsilane |
InChI |
InChI=1S/C13H24F2Si/c1-7-16(8-2,9-3)11-10(12(4,5)6)13(11,14)15/h7-9H2,1-6H3 |
InChIキー |
RYJAOFBCPNQTAJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C1(F)F)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

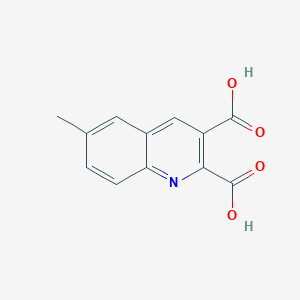
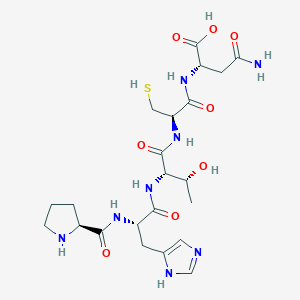
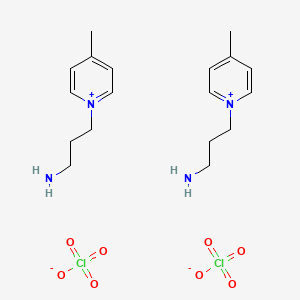
propanedinitrile](/img/structure/B12600860.png)
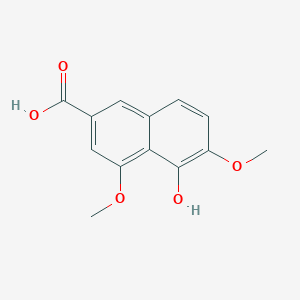
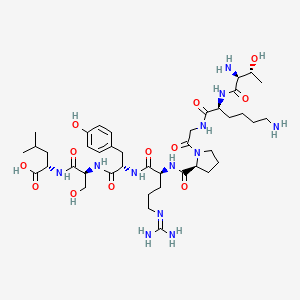
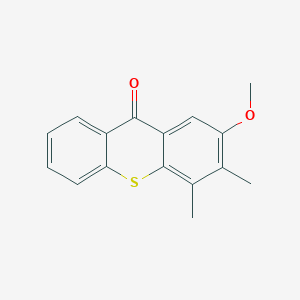
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
